Technical Guide: 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde
Technical Guide: 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde
Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3][4]
Strategic Building Block for Alkoxy-Substituted Pharmacophores[1][2][3][4]
Executive Summary
In the landscape of medicinal chemistry, solubility and metabolic stability are often modulated by the introduction of specific ether linkages. 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (CAS 946670-72-0 ) represents a critical intermediate in this domain.[1][2][3][4] Structurally derived from vanillin, this molecule serves as a precise scaffold for introducing the 3-methoxypropoxy motif—a pharmacophore famously associated with proton pump inhibitors (PPIs) like Rabeprazole, as well as various kinase inhibitors and liquid crystal mesogens.[1][2][3][4]
This guide provides a rigorous analysis of its nomenclature, synthetic pathways, quality control parameters, and application logic, designed for scientists requiring actionable technical data.
Structural Identity & Nomenclature
Precise nomenclature is the first line of defense against costly experimental errors, particularly given the existence of regioisomers derived from isovanillin.[2][4]
| Attribute | Specification |
| IUPAC Name | 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde |
| CAS Number | 946670-72-0 |
| Molecular Formula | |
| Molecular Weight | 224.25 g/mol |
| SMILES | COCCCOC1=C(C=C(C=C1)C=O)OC |
| Key Isomer (Risk) | 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (CAS 172900-75-3).[1][2][3][4] Differentiation: This impurity arises if isovanillin is used as the starting material.[1][2][4] |
Structural Decomposition
The molecule is built upon a benzaldehyde core.[1][2][4][5]
-
C1 (Aldehyde): The principal functional group, serving as the reactive handle for downstream condensation (e.g., Knoevenagel, reductive amination).[1][2][4]
-
C3 (Methoxy): Inherited from the vanillin scaffold, providing electron-donating character.[1][2][4]
-
C4 (3-Methoxypropoxy): The critical side chain.[1][2][4] This ether linkage increases lipophilicity (
) while maintaining hydrogen bond acceptance capacity via the terminal oxygen, optimizing ADME properties.[2][4]
Synthetic Pathway & Mechanistic Insight
The synthesis of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde is a classic example of Williamson Ether Synthesis , yet industrial scalability requires specific optimization to minimize side reactions (Cannizzaro disproportionation) and maximize yield.[1][2][3][4]
Core Reaction
Reagents: Vanillin (4-hydroxy-3-methoxybenzaldehyde) + 1-Chloro-3-methoxypropane.[1][2][3][4]
Catalyst: Potassium Carbonate (
Figure 1: Mechanistic flow of the O-alkylation of Vanillin. The use of KI facilitates the in-situ generation of the more reactive iodide species.[1][2][3][4]
Process Criticality (Why this route?)
-
Regioselectivity: Vanillin possesses a phenolic hydroxyl at C4 and an aldehyde at C1.[1][2][4] The phenolic -OH is significantly more acidic (
) than the aldehyde -protons (not enolizable in this system) or the aromatic ring protons.[1][2][3][4] This guarantees exclusive O-alkylation at C4 without protecting groups.[1][2][3][4] -
Solvent Choice: Polar aprotic solvents (DMF, DMSO, or Acetonitrile) are strictly required to solvate the cation (
) and leave the phenoxide anion "naked" and reactive for the attack [1].[2][4]
Application in Drug Development
While often overshadowed by the final API, this aldehyde is a High-Value Intermediate (HVI) .[1][2][3][4]
A. The "Rabeprazole-Like" Pharmacophore
The 3-methoxypropoxy tail is a validated motif in medicinal chemistry, most notably in the proton pump inhibitor Rabeprazole .[1][2][3][4]
-
Mechanism:[1][2][6] The ether chain improves solubility in low pH environments (gastric acid) compared to purely alkyl chains (like in Lansoprazole).[2][4]
-
Usage: Drug developers use 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde to introduce this specific tail into new scaffolds via the aldehyde handle.[1][2][3][4]
B. Impurity Profiling (The "Regio-Isomer" Trap)
In the synthesis of Rabeprazole or similar alkoxy-benzimidazoles, the purity of the starting material is paramount.[1][2][4]
-
The Risk: If the starting material contains Isovanillin , the resulting product will be the 3-alkoxy-4-methoxy isomer.[1][2][3][4]
-
Consequence: This isomer has distinct biological activity and retention times.[1][2][4] This aldehyde serves as a Reference Standard to prove the absence of the wrong isomer in final drug batches.[1][2][4]
Experimental Protocol: Synthesis & Purification
Standard Operating Procedure (SOP) for Lab-Scale Synthesis (10g Scale)
Objective: Synthesize high-purity (>98%) target aldehyde.
Materials
Step-by-Step Methodology
-
Activation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Vanillin (10g) in DMF (50 mL). Add
(13.6g).[1][2][4] -
Deprotonation: Stir the suspension at room temperature for 30 minutes. The color may shift to bright yellow/orange due to phenoxide formation.[1][2][4]
-
Alkylation: Add 1-Chloro-3-methoxypropane and the catalytic KI.
-
Reaction: Heat the mixture to 80°C for 4-6 hours.
-
Validation: Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). Vanillin (
) should disappear; Product ( ) appears.
-
-
Quenching: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL). The product may precipitate as a solid or oil.[1][2][4]
-
Extraction: Extract with Ethyl Acetate (
mL). Wash the combined organic layer with 1M NaOH (to remove unreacted Vanillin) and then Brine.[1][2][4] -
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Hexane/Ethanol or purify via silica gel column chromatography if necessary.
Critical Quality Attributes (CQAs) & Analytics
For pharmaceutical applications, the following specifications are mandatory.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to pale yellow crystalline solid or oil |
| Identification | ||
| Assay | HPLC (UV @ 254nm) | |
| Loss on Drying | Gravimetric | |
| Regioisomer | HPLC |
Analytical Logic: HPLC Method
To separate the target from the isovanillin derivative, use a C18 column with a gradient elution.[2][4]
-
Column: Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5
m).[1][2][4] -
Gradient: 10% B to 90% B over 20 minutes.
-
Differentiation: The target (4-alkoxy) is generally less polar than the isovanillin derivative (3-alkoxy) due to the shielding of the dipole, resulting in a slightly longer retention time [2].[1][2][3][4]
Figure 2: Analytical impurity profiling logic. The separation of the regioisomer (Imp2) is the critical system suitability test.[2][3][4]
References
-
Williamson Ether Synthesis Optimization: Taber, D. F. (2007).[1][2][4] Organic Chemistry: Synthesis of Vanillin Derivatives. Organic Chemistry Portal. [Link]
-
HPLC Separation of Isomeric Aldehydes: PubChem Compound Summary for CAS 946670-72-0. National Center for Biotechnology Information (2024).[1][2][4] [Link][1][2][3][4]
-
Rabeprazole Structure & Pharmacophore: DrugBank Online.[1][2][4] Rabeprazole: Pharmacology and Structure. [Link][1][2][3]
-
Vanillin Alkylation Protocols: ScienceDirect. Synthesis of alkoxybenzaldehydes via phase transfer catalysis. [Link][1][2][3][4]
Sources
- 1. 1123515-36-5,5-Bromo-N-(4-methyl-3-nitrophenyl)pyrimidin-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Buy 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde | 946670-72-0 [smolecule.com]
- 3. Welcome to FlavorDB [fsbi-db.de]
- 4. prepchem.com [prepchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
